N-methyl-3-phenyl-3-(p-tolyloxy)propan-1-amine, also known as a derivative of atomoxetine, is a chemical compound with the molecular formula and a molecular weight of approximately 271.36 g/mol. This compound features a phenyl group and a p-tolyloxy group attached to a propan-1-amine backbone, contributing to its unique properties and biological activity. It is primarily recognized for its role as an impurity in the synthesis of atomoxetine, a selective norepinephrine reuptake inhibitor used in the treatment of Attention Deficit Hyperactivity Disorder (ADHD) .
The compound exhibits biological activity primarily through its mechanism as a norepinephrine reuptake inhibitor. It has been shown to have similar pharmacological effects to atomoxetine, although it is not marketed as a standalone therapeutic agent. Its selective action on norepinephrine transporters suggests potential implications in treating conditions related to norepinephrine dysregulation, such as ADHD .
Several synthetic routes have been documented for the preparation of N-methyl-3-phenyl-3-(p-tolyloxy)propan-1-amine:
N-methyl-3-phenyl-3-(p-tolyloxy)propan-1-amine is primarily utilized in research settings related to pharmacology and medicinal chemistry. Its significance lies in:
Studies have indicated that N-methyl-3-phenyl-3-(p-tolyloxy)propan-1-amine interacts with norepinephrine transporters similarly to atomoxetine. Its selectivity for these transporters suggests that it may influence norepinephrine levels in the synaptic cleft, potentially affecting mood and attention-related pathways. Further interaction studies could elucidate its full pharmacological profile and any synergistic effects when combined with other compounds .
N-methyl-3-phenyl-3-(p-tolyloxy)propan-1-amine shares structural similarities with several related compounds, notably:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Atomoxetine | N-methyl group, phenyl group | Selective norepinephrine reuptake inhibitor |
| N-Methyl-3-(o-tolyloxy)-3-phenylpropylamine | Similar backbone but with o-tolyloxy | Different selectivity profile; potential side effects |
| (R)-N-Methyl-3-(4-methylphenoxy)-3-phenylpropan-1-amine | p-tolyloxy vs. 4-methylphenoxy | Impurity of atomoxetine; different pharmacological properties |
| N-Methyl-3-pyrolidinone | Pyrolidinone ring instead of phenyl | Used as a solvent; different chemical behavior |
These compounds highlight the uniqueness of N-methyl-3-phenyl-3-(p-tolyloxy)propan-1-amines' structure and its implications for biological activity and therapeutic potential .
The compound emerged as a critical impurity during the development of atomoxetine hydrochloride, a selective norepinephrine reuptake inhibitor approved by the U.S. Food and Drug Administration (FDA) in 2002. Early synthetic routes for atomoxetine involved racemic mixtures, which led to the identification of N-methyl-3-phenyl-3-(p-tolyloxy)propan-1-amine as a byproduct of incomplete methylation or stereochemical resolution processes. Patent literature from 2005 describes improved synthetic methods to minimize such impurities, highlighting its significance in optimizing atomoxetine production.
N-methyl-3-phenyl-3-(p-tolyloxy)propan-1-amine represents a systematic International Union of Pure and Applied Chemistry nomenclature designation for a complex organic compound containing multiple functional groups [1]. The compound is alternatively designated as N-methyl-3-(4-methylphenoxy)-3-phenylpropan-1-amine according to systematic naming conventions [1]. This secondary amine features a methylated nitrogen atom attached to a propyl chain bearing both phenyl and para-tolyloxy substituents at the third carbon position [1] [2].
The molecular structure incorporates three distinct aromatic systems: a phenyl ring directly attached to the propyl chain, a para-methylated phenyl ring connected through an ether linkage, and the central aliphatic framework containing the methylated amine functionality [1] . This structural complexity necessitates precise nomenclature to distinguish it from closely related isomers and analogues.
The molecular formula of N-methyl-3-phenyl-3-(p-tolyloxy)propan-1-amine is C₁₇H₂₁NO, representing a composition of seventeen carbon atoms, twenty-one hydrogen atoms, one nitrogen atom, and one oxygen atom [1] [4]. The molecular weight is calculated as 255.35 grams per mole, consistent with computational determinations from multiple database sources [1] [4] .
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₇H₂₁NO | [1] [4] |
| Molecular Weight | 255.35 g/mol | [1] [4] |
| Monoisotopic Mass | 255.1623 Da | [6] |
| Elemental Composition | C: 79.96%, H: 8.29%, N: 5.49%, O: 6.27% |
The elemental analysis reveals a predominantly hydrocarbon framework with minimal heteroatom content . The nitrogen rule of mass spectrometry indicates that compounds containing an odd number of nitrogen atoms exhibit odd-numbered molecular weights, which is consistent with the molecular weight of 255 for this single-nitrogen-containing molecule [7]. The molecular ion peak appears at mass-to-charge ratio 255 in electron ionization mass spectrometry [6].
The compound's molecular weight places it within the range typical for pharmaceutical intermediates and bioactive molecules [4] [5]. The relatively high carbon-to-heteroatom ratio reflects the predominant aromatic character contributed by the phenyl and tolyl ring systems .
Nuclear Magnetic Resonance spectroscopy provides detailed structural information through analysis of both proton and carbon-13 environments within N-methyl-3-phenyl-3-(p-tolyloxy)propan-1-amine [8] [9]. The proton Nuclear Magnetic Resonance spectrum exhibits characteristic signals corresponding to the various hydrogen environments present in the molecular structure [9] [10].
The N-methyl group appears as a singlet in the chemical shift range of 2.2 to 2.9 parts per million, typical for aliphatic amines where the nitrogen atom's electron-withdrawing effect deshields adjacent protons [9] [10]. The alpha-methylene protons adjacent to the amine nitrogen resonate between 2.2 and 2.9 parts per million as a triplet, coupled to the neighboring methylene group [9] [10].
| Proton Environment | Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| N-methyl | 2.2-2.9 | Singlet | 3H |
| α-CH₂ to nitrogen | 2.2-2.9 | Triplet | 2H |
| β-CH₂ | 2.0-2.5 | Triplet | 2H |
| Aromatic protons | 7.0-7.5 | Multiplet | 9H |
| para-Methyl | 2.1-2.3 | Singlet | 3H |
The aromatic proton signals appear in the characteristic downfield region between 7.0 and 7.5 parts per million [11]. The phenyl ring protons generate a complex multiplet pattern, while the para-disubstituted tolyl ring exhibits a simplified pattern with two distinct doublets [11]. The para-methyl substituent on the tolyl ring appears as a sharp singlet around 2.1 to 2.3 parts per million [11].
Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals distinct resonances for the various carbon environments [9]. The aromatic carbons appear in the 120-140 parts per million region, with quaternary carbons typically appearing further downfield than tertiary aromatic carbons [9]. The aliphatic carbons bonded to nitrogen appear in the 30-60 parts per million range due to the electron-withdrawing effect of the nitrogen atom [9].
Mass spectrometry analysis of N-methyl-3-phenyl-3-(p-tolyloxy)propan-1-amine reveals characteristic fragmentation patterns that provide structural confirmation [12] [7]. The molecular ion peak appears at mass-to-charge ratio 255, corresponding to the intact molecular structure [6]. Electron ionization induces specific bond cleavages that generate recognizable fragment ions [12] [7].
Alpha cleavage adjacent to the nitrogen atom represents a primary fragmentation pathway, characteristic of aliphatic amines [7]. This process involves cleavage of the carbon-carbon bond nearest to the nitrogen, yielding resonance-stabilized nitrogen-containing cations [7]. The loss of the N-methyl group (mass 30) from the molecular ion produces a significant fragment at mass-to-charge ratio 225 [12].
| Fragment Ion (m/z) | Structure Assignment | Relative Intensity |
|---|---|---|
| 255 | [M]⁺- (molecular ion) | Medium |
| 225 | [M-CH₂N(CH₃)]⁺ | High |
| 107 | [C₇H₇O]⁺ (tolyloxy) | High |
| 91 | [C₇H₇]⁺ (tropylium) | High |
| 77 | [C₆H₅]⁺ (phenyl) | Medium |
| 58 | [C₃H₈N]⁺ (propylamine) | Medium |
The para-tolyloxy fragment (mass 107) appears as a prominent peak, formed through cleavage of the ether bond connecting the tolyl ring to the propyl chain [12]. The tropylium ion (mass 91) represents a stable seven-membered aromatic cation commonly observed in mass spectra of benzyl-containing compounds [12]. The phenyl cation (mass 77) results from direct cleavage of the phenyl-carbon bond [12].
Base peak assignment typically corresponds to the most stable fragment ion, which may be either the tolyloxy fragment or the tropylium ion depending on ionization conditions [12] [7]. The fragmentation pattern confirms the presence of both aromatic systems and the aliphatic amine functionality within the molecular structure [7].
Infrared spectroscopy analysis of N-methyl-3-phenyl-3-(p-tolyloxy)propan-1-amine reveals characteristic vibrational frequencies that confirm the presence of specific functional groups [13] [14]. The spectrum exhibits absorption bands corresponding to carbon-hydrogen stretching, nitrogen-hydrogen stretching, carbon-oxygen stretching, and aromatic carbon-carbon stretching vibrations [13] [14] [15].
The secondary amine nitrogen-hydrogen stretch appears as a single absorption band in the 3280-3320 wavenumber region, distinguishing it from primary amines which exhibit two bands in this region [13] [14]. This band appears broader than typical carbon-hydrogen stretches due to hydrogen bonding effects, but narrower than alcohol oxygen-hydrogen stretches [14] [16].
| Functional Group | Frequency Range (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| N-H stretch | 3280-3320 | Medium | Secondary amine |
| Aromatic C-H stretch | 3000-3100 | Medium | Phenyl and tolyl rings |
| Aliphatic C-H stretch | 2800-3000 | Strong | Methyl and methylene |
| Aromatic C=C stretch | 1450-1600 | Medium | Ring skeletal vibrations |
| C-O stretch (aromatic) | 1200-1300 | Strong | Tolyloxy ether |
| C-N stretch | 1000-1250 | Medium | Aliphatic amine |
Aromatic carbon-hydrogen stretching vibrations appear above 3000 wavenumbers, while aliphatic carbon-hydrogen stretches occur below 3000 wavenumbers [15] [17]. The aromatic carbon-carbon stretching modes generate medium-intensity absorptions in the 1450-1600 wavenumber region, characteristic of substituted benzene rings [15] [17].
The carbon-oxygen stretching vibration of the aromatic ether linkage produces a strong absorption band between 1200 and 1300 wavenumbers [18] [19]. This frequency range is characteristic of aromatic ethers, where at least one of the ether carbons is part of an aromatic ring system [18] [19]. The carbon-nitrogen stretching vibration appears as a medium-intensity band between 1000 and 1250 wavenumbers, typical for aliphatic amines [13] [14].
X-ray crystallographic analysis provides definitive structural determination and conformational information for N-methyl-3-phenyl-3-(p-tolyloxy)propan-1-amine [20] [21]. Crystallographic studies reveal the three-dimensional arrangement of atoms within the molecular framework and identify preferred conformational states [20] [22].
The molecular conformation exhibits specific geometric parameters that reflect the balance between steric interactions and electronic effects [21] [23]. The phenyl ring attached directly to the propyl chain adopts a preferred orientation that minimizes steric clashes with the adjacent tolyloxy substituent [21] [23]. The dihedral angle between the phenyl ring plane and the propyl chain axis influences the overall molecular shape and potential intermolecular interactions [21] [23].
| Geometric Parameter | Value | Standard Deviation |
|---|---|---|
| C-N bond length | 1.47 Å | ±0.02 Å |
| C-O bond length | 1.42 Å | ±0.02 Å |
| N-C-C bond angle | 112° | ±2° |
| C-O-C bond angle | 117° | ±2° |
| Phenyl-chain dihedral | 65° | ±5° |
The ether oxygen atom exhibits tetrahedral geometry with bond angles close to 109.5 degrees, consistent with sp³ hybridization [24] [25]. The carbon-oxygen-carbon bond angle in the ether linkage typically measures approximately 117 degrees, reflecting the influence of the aromatic ring system [24] [25].
Conformational analysis reveals that the molecule can adopt multiple low-energy conformations through rotation about single bonds [21] [26]. The phenyl ring orientation relative to the propyl chain represents a significant conformational variable, with energy minima occurring at specific dihedral angles [21] [26]. The tolyloxy group also exhibits conformational flexibility through rotation about the carbon-oxygen bond [26].
The synthesis of N-methyl-3-phenyl-3-(p-tolyloxy)propan-1-amine has been explored through several distinct methodological approaches, each offering unique advantages and challenges for industrial implementation.
The most extensively documented synthetic pathway involves the alkylation of 3-methylamino-1-phenyl-1-propanol with p-fluorotoluene [1]. This approach utilizes potassium hydroxide as the base in a dimethyl sulfoxide/toluene mixed solvent system, operating at temperatures between 126-128°C for 8-9 hours with continuous azeotropic water removal [1] [2]. The method demonstrates yields ranging from 70-85% and represents the foundation for many industrial processes.
Alternative nucleophilic substitution strategies employ N,N-dimethyl-3-phenyl-3-halopropylamine derivatives reacting with p-cresol [1] [3]. These reactions typically proceed under elevated temperature conditions in polar aprotic solvents, achieving yields of 60-75%. The halogenated precursors provide enhanced electrophilicity, facilitating the substitution reaction under basic conditions.
Condensation approaches utilizing phenol derivatives offer another viable synthetic route [2] [4]. These methods involve the direct coupling of appropriately substituted phenolic compounds with propylamine derivatives. The reactions can be catalyzed by either Lewis acids or Brønsted bases, depending on the specific substrate requirements. Temperature conditions vary significantly based on the electronic properties of the substrates, with yields typically ranging from 55-70%.
Phase transfer catalysis methods have emerged as an efficient alternative, particularly for large-scale synthesis [2]. These systems employ quaternary ammonium salts to facilitate mass transfer between organic and aqueous phases, allowing reactions to proceed under milder temperature conditions (40-80°C) while achieving yields of 65-80%. The method offers advantages in terms of reaction selectivity and environmental considerations.
The predominant mechanism for N-methyl-3-phenyl-3-(p-tolyloxy)propan-1-amine synthesis involves base-catalyzed nucleophilic substitution via an SN2 pathway [5] [6]. Hydroxide and alkoxide anions serve as the primary catalytic species, activating phenolic nucleophiles for attack on electrophilic carbon centers. Operating temperatures typically range from 80-140°C, with moderate to high selectivity depending on substrate structure and reaction conditions [5].
The reaction mechanism proceeds through initial deprotonation of the phenolic hydroxyl group, generating a phenoxide anion with enhanced nucleophilicity. Subsequent attack on the alkyl halide or activated alcohol occurs via backside displacement, consistent with SN2 stereochemistry [5] [7].
Lewis acid catalytic systems, particularly those employing aluminum chloride, ferric chloride, or zinc chloride, facilitate electrophilic activation of alkylating agents [8] [7]. These catalysts operate through coordination to halide leaving groups or hydroxyl functionalities, increasing the electrophilicity of the carbon center and promoting nucleophilic attack [7]. Temperature ranges of 60-120°C are typical, though selectivity can be variable depending on the specific Lewis acid employed.
Recent developments in biocatalytic approaches have demonstrated the potential of transaminases and oxidases for stereoselective synthesis of phenylpropanolamine derivatives [9] [10]. These systems operate under mild conditions (25-60°C) and exhibit very high selectivity, though their application to the specific target compound requires further development.
Palladium-catalyzed cross-coupling reactions represent an emerging approach for constructing the aryl ether linkage [8]. These systems operate through oxidative addition/reductive elimination mechanisms, typically requiring temperatures of 80-150°C but offering high selectivity for the desired regioisomer.
The synthesis of N-methyl-3-phenyl-3-(p-tolyloxy)propan-1-amine is susceptible to regioisomeric contamination through alternative substitution patterns [11] [12]. Meta- and ortho-substituted products can form through kinetic or thermodynamic control, typically comprising 2-8% of the total product mixture [12]. These impurities arise from the inherent reactivity differences between aromatic positions and can be controlled through careful optimization of reaction conditions and selective catalyst design.
Multiple alkylation events leading to over-alkylated products represent a significant synthetic challenge [13] [14]. These impurities, typically present at 1-5% levels, result from the reaction of product molecules with additional alkylating agents [14]. Control strategies include precise stoichiometric control and continuous reaction monitoring to prevent excessive conversion.
Competing hydrolysis reactions can generate hydroxylated impurities, particularly under aqueous or protic conditions [12]. These side products typically account for 1-4% of the total mixture and can be minimized through anhydrous reaction conditions and the use of water-scavenging agents.
Base-catalyzed elimination reactions can produce alkene-containing by-products, especially at elevated temperatures [13]. These impurities, present at 0.5-3% levels, can be controlled through appropriate temperature management and base selection.
Incomplete conversion leading to residual starting materials represents a common impurity class, typically comprising 3-10% of the crude product [12]. Extended reaction times, improved mixing, and optimized reaction conditions can minimize these impurities.
Dimethyl sulfoxide, dimethylformamide, and N-methyl-2-pyrrolidinone represent the most effective polar aprotic solvents for this transformation [15] [16]. These solvents stabilize ionic intermediates and enhance nucleophile reactivity through their high solvating power [16]. Yields typically range from 75-90% when these solvents are employed, with dimethyl sulfoxide showing particular effectiveness for the target transformation [1] [17].
The mechanism of enhancement involves preferential solvation of cations while leaving anions relatively unsolvated, thereby increasing their nucleophilicity [15]. This effect is particularly pronounced for phenoxide anions generated in the reaction medium.
Toluene and xylene serve dual functions as reaction media and water-removal agents through azeotropic distillation [1] [16]. These solvents facilitate the solubilization of organic substrates while enabling efficient water removal, which is crucial for driving equilibrium reactions to completion. Yields of 65-85% are typical when aromatic hydrocarbons are employed, either alone or in mixed solvent systems.
Combined DMSO/toluene and DMF/benzene systems optimize both solubility and reactivity parameters [1] [17]. These mixed systems leverage the nucleophile-activating properties of polar aprotic components while maintaining the water-removal capabilities of aromatic hydrocarbons. Yields of 70-88% are achievable with properly optimized mixed solvent ratios.
Potassium hydroxide has emerged as the preferred base for most synthetic routes due to its strong basicity and good solubility in polar aprotic media [1] [2]. Alternative bases including sodium hydroxide, potassium carbonate, and lithium hydroxide offer different reactivity profiles and can be selected based on specific reaction requirements [16].
The choice of base significantly influences both reaction rate and selectivity. Stronger bases promote faster reaction rates but may increase side reaction formation, while weaker bases offer improved selectivity at the expense of reaction efficiency [18].
Systematic optimization of temperature, reaction time, pressure, and stoichiometry represents the most accessible approach to yield improvement [19] [20]. Temperature optimization typically involves balancing reaction rate against side product formation, with optimal conditions often found between 100-130°C for the target transformation [1]. Reaction time optimization requires monitoring conversion while minimizing decomposition reactions.
Studies have demonstrated yield improvements of 10-25% through systematic condition optimization [19]. Implementation complexity is low to moderate, making this approach highly suitable for industrial applications.
Optimization of catalyst loading, incorporation of co-catalysts, and utilization of supported catalyst systems can provide yield improvements of 15-30% [19] [20]. Higher catalyst loadings generally increase reaction rates but may promote side reactions, requiring careful optimization to maximize selectivity.
Co-catalyst systems, such as phase transfer agents or ligand additives, can enhance catalyst performance through improved substrate activation or catalyst stabilization [21]. Supported catalyst systems offer advantages in catalyst recovery and reuse, particularly important for industrial applications.
Microreactor technology, flow chemistry systems, and intensified mixing represent advanced approaches to yield optimization [20] [22]. These technologies enable precise control of reaction parameters and can provide yield improvements of 20-35% compared to conventional batch processes [22].
Flow chemistry systems offer particular advantages for reactions requiring precise temperature control or rapid mixing, as in the case of base-catalyzed alkylation reactions. However, implementation complexity is high, making these approaches more suitable for specialized applications [22].
Enhanced crystallization protocols, optimized extraction procedures, and advanced chromatographic methods can improve overall process yields by 8-18% through better product recovery [19] [12]. These improvements often involve understanding the physical-chemical properties of products and impurities to design selective separation processes.
Crystallization optimization involves controlling nucleation and growth processes to maximize product purity and recovery. Solvent selection for crystallization can significantly impact both yield and purity of the final product [12].
Real-time reaction monitoring using analytical techniques such as high-performance liquid chromatography and nuclear magnetic resonance spectroscopy enables precise control of reaction progress and optimization of stopping points to maximize yield while minimizing impurity formation [23] [24]. These approaches represent the integration of analytical chemistry with synthetic methodology to achieve optimal results.